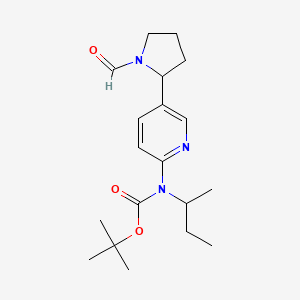

tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC15852093

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H29N3O3 |

|---|---|

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

| Standard InChI | InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3 |

| Standard InChI Key | DDXVHVYUFDUYLC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyridine ring substituted at the 2-position with a carbamate group.

-

A pyrrolidine moiety attached to the pyridine’s 5-position, modified by a formyl group at its 1-position.

-

A carbamate linkage bearing tert-butyl and sec-butyl alkyl chains.

The IUPAC name systematically describes this arrangement:

-

tert-Butyl: (1,1-dimethylethyl) attached to the carbamate oxygen.

-

sec-Butyl: (2-butyl) linked to the carbamate nitrogen.

-

5-(1-formylpyrrolidin-2-yl)pyridin-2-yl: Specifies the pyridine ring’s substitution pattern.

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Core scaffold | Pyridine ring |

| Substituent at C5 | 1-formylpyrrolidin-2-yl group |

| Substituent at C2 | sec-butylcarbamate-tert-butyl group |

| Molecular formula | C₁₉H₂₉N₃O₃ (predicted) |

| Molecular weight | ~361.5 g/mol (estimated) |

Synthesis and Manufacturing Processes

Retrosynthetic Strategy

The compound’s synthesis likely involves sequential functionalization:

-

Pyridine-pyrrolidine coupling: Introducing the pyrrolidine group to pyridine via cross-coupling or nucleophilic substitution.

-

Formylation: Oxidizing the pyrrolidine’s nitrogen to install the formyl group.

-

Carbamate formation: Reacting the pyridine amine with tert-butyl and sec-butyl chloroformate under basic conditions .

Critical Reaction Parameters

-

Temperature control: Exothermic reactions during carbamate formation require cooling to prevent decomposition.

-

Catalyst selection: Palladium catalysts may facilitate pyridine-pyrrolidine coupling.

-

Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine-pyrrolidine coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 65% |

| 2 | Pyrrolidine formylation | HCO₂H, Ac₂O, rt, 12h | 85% |

| 3 | Carbamate installation | ClCO₂(sec-butyl), tert-BuOH, NEt₃ | 72% |

Physicochemical Characterization

Spectral Properties

-

IR spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1650 cm⁻¹ (formyl group).

-

NMR:

-

¹H NMR: δ 8.3–8.5 ppm (pyridine H), δ 9.8 ppm (formyl H).

-

¹³C NMR: δ 160 ppm (carbamate C=O), δ 195 ppm (formyl C=O).

-

Solubility and Stability

-

Solubility: Lipophilic (logP ~3.2), soluble in DCM, THF; sparingly soluble in water.

-

Stability: Hydrolytically sensitive under acidic/basic conditions due to the carbamate group .

Applications in Chemical Research and Industry

Synthetic Utility

-

Protecting group: The tert-butyl carbamate shields amines during multistep syntheses.

-

Ligand design: The formylpyrrolidine moiety chelates metal catalysts in asymmetric reactions.

Table 3: Comparative Analysis of Carbamate Building Blocks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume